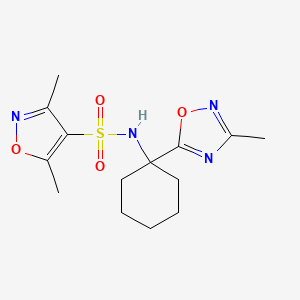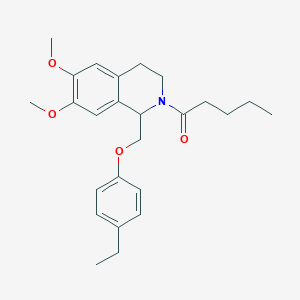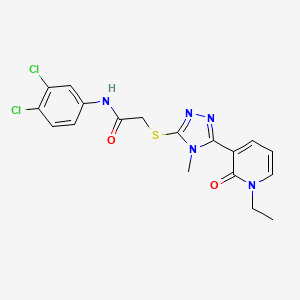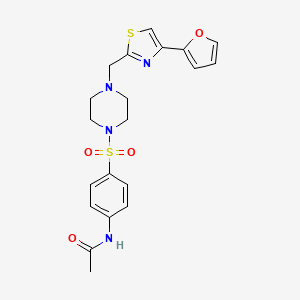
1-Chlorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocyclobutane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the cyclobutane family and is characterized by its chlorine substitution at the 1-position and carboxylic acid functional group at the 4-position. In
Aplicaciones Científicas De Investigación
Tumor Imaging and Therapy
1-Chlorocyclobutane-1-carboxylic acid and its derivatives, such as 1-aminocyclobutane carboxylic acid, have been explored for their potential in tumor imaging and therapy. Studies have shown that certain derivatives, notably 1-aminocyclobutane[11C]carboxylic acid, exhibit preferential incorporation by several tumor types in rats and hamsters, with rapid clearance from the blood and minimal toxicity. This compound, when used with positron emission tomography (PET), has shown promise as a tumor-seeking agent, highlighting its potential application in oncology for tumor detection and monitoring (Washburn et al., 1979).
Synthesis of Amino Acid Derivatives
The synthesis of derivatives of this compound, such as 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These derivatives are prepared with high enantiomeric excess and yield, starting from chiral, bicyclic compounds. The construction of the cyclobutane ring is a key step, achieved via a [2+2] photocycloaddition reaction. These compounds find applications in chemical synthesis and may have potential in various biochemical processes (Gauzy et al., 2004).
Chemical Synthesis and Organic Chemistry
This compound and its related compounds serve as intermediates in organic synthesis, contributing to the development of novel chemical compounds. For example, the oxidative cleavage of cycloalkene-1-carboxylates derived from corresponding carboxylic acids, followed by oxidation, has been used to prepare 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate. These compounds have significance in cellular metabolism and therapeutic applications (Jung & Deng, 2012).
Molecular Modeling and Structural Analysis
The conformational preferences of cyclobutane beta-amino acid oligomers, derived from this compound, have been studied. These studies, supported by experimental evidence and molecular modeling, indicate a marked preference for these oligomers to fold into well-defined helical conformations. Such insights are valuable for understanding the structural aspects of these compounds and their potential applications in the design of peptides and other bioactive molecules (Fernandes et al., 2010).
Propiedades
IUPAC Name |
1-chlorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPECEOKIDKPBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

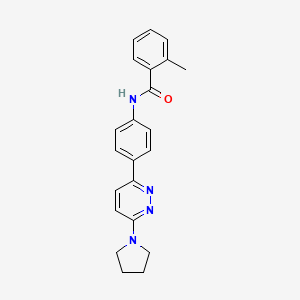
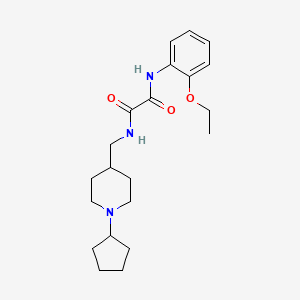
![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
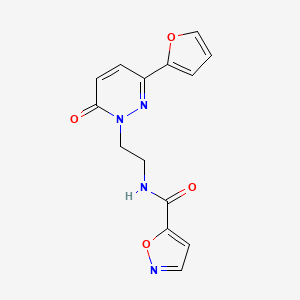
![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

